molecular formula C11H21NO3 B15305233 Cis-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate

Cis-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate

Cat. No.: B15305233
M. Wt: 215.29 g/mol
InChI Key: SWYKJBCLLWWIHE-IUCAKERBSA-N
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Description

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl moiety, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamate group can undergo hydrolysis, releasing the active cyclopentyl moiety, which can interact with biological pathways .

Comparison with Similar Compounds

Comparison: rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is unique due to its specific hydroxycyclopentyl moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its potential as a biochemical probe .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[[(1S,2S)-2-hydroxycyclopentyl]methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1

InChI Key

SWYKJBCLLWWIHE-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O

Origin of Product

United States

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